dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3-chloropropyl group and two ester groups at positions 3 and 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3-chloropropylamine with diethyl malonate, followed by cyclization and esterification steps. The general synthetic route can be summarized as follows:
Reaction of 3-chloropropylamine with diethyl malonate: This step involves the nucleophilic substitution of the amine group with the malonate ester, forming an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- (3-Chloropropyl)trimethoxysilane
- Polysilsesquioxanes substituted by 3-chloropropyl groups
Uniqueness
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dual ester groups and the presence of a 3-chloropropyl group make it a versatile compound for various synthetic and research applications.
Biological Activity
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 166324-92-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C10H13ClN2O4 and a molecular weight of approximately 260.67 g/mol. The following sections detail its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Pharmacological Properties
Pyrazole derivatives, including this compound, are known for a wide range of biological activities:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to exhibit significant anti-inflammatory properties. For instance, modifications on the pyrazole nucleus have led to compounds that inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .
- Antimicrobial Effects : Several studies indicate that pyrazole derivatives possess antimicrobial properties against various bacterial and fungal strains. For example, compounds synthesized with similar structures have demonstrated effectiveness against E. coli and Staphylococcus aureus .
- Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms .
Synthesis of this compound
The synthesis of this compound involves several steps typically starting from readily available pyrazole precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the 3-chloropropyl group through nucleophilic substitution.
- Carboxylation : The addition of carboxylic acid moieties to complete the dicarboxylate structure.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of pyrazole derivatives similar to this compound:
These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases and infections.
Properties
IUPAC Name |
dimethyl 1-(3-chloropropyl)pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDQMBDLOWPXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCCCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.